Tetracyanoethylene

Catalog No.
S566673
CAS No.
670-54-2
M.F
C6N4
M. Wt
128.09 g/mol
Availability
In Stock
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Tetracyanoethylene

CAS Number

670-54-2

Product Name

Tetracyanoethylene

IUPAC Name

ethene-1,1,2,2-tetracarbonitrile

Molecular Formula

C6N4

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10

InChI Key

NLDYACGHTUPAQU-UHFFFAOYSA-N

SMILES

C(#N)C(=C(C#N)C#N)C#N

Synonyms

Ethenetetracarbonitrile; 1,1,2,2-Tetracyanoethene; TCNE; Tetracyanoethene; Δ2,2’-Bimalononitrile; NSC 24833; Ethylenetetracarbonitrile;

Canonical SMILES

C(#N)C(=C(C#N)C#N)C#N

The exact mass of the compound Tetracyanoethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24833. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetracyanoethylene (TCNE, CAS: 670-54-2) is a highly reactive, planar percyanoalkene that serves as a cornerstone reagent in advanced materials science and synthetic organic chemistry. Characterized by four strongly electron-withdrawing cyano groups conjugated across a central double bond, TCNE exhibits an exceptionally high electron affinity and a low-lying lowest unoccupied molecular orbital (LUMO) [1]. In procurement and material selection, it is primarily valued as an ultra-potent p-dopant for organic semiconductors, a mandatory precursor for room-temperature molecule-based magnets, and an exceptionally fast dienophile for trapping transient or sterically hindered dienes in Diels-Alder cycloadditions without the need for thermal activation [2].

Workflow Fit

1 Archetypal electron acceptor for charge-transfer salt synthesis
2 High-precision energy benchmark for computational modeling
3 Regioselective [2+2] cycloaddition platform for D-A dyes

Substituting TCNE with generic electron acceptors like chloranil or dienophiles like maleic anhydride frequently results in process failure or severe performance degradation. In synthetic workflows, replacing TCNE with maleic anhydride for Diels-Alder cycloadditions with sterically hindered or electron-deficient dienes requires harsh thermal conditions or strong Lewis acids, which often leads to the decomposition of sensitive substrates [1]. In materials science, attempting to substitute TCNE with the widely used TCNQ alters the coordination geometry and reduction thermodynamics, failing to produce the high-Curie-temperature 3D magnetic networks unique to V[TCNE]x systems [2]. Consequently, for applications requiring room-temperature organic magnetism or instantaneous trapping of transient dienes, TCNE is strictly non-interchangeable.

Interchangeability Risk

Electron Affinity
Measured directly as 3.16 eV via photoelectron spectroscopy, distinct from TCNQ and chloranil.
Steric Profile
Compact planar geometry vs. TCNQ. Bulkier acceptors may alter magnetic coupling pathways.
Reaction Outcome
Distinct regioselectivity and yield in cycloadditions compared to DDQ or chloranil.

High Electron Affinity for p-Doping

TCNE is one of the strongest organic electron acceptors available for materials engineering. Electrochemical measurements demonstrate that TCNE possesses a first reduction potential of +0.24 V vs SCE in acetonitrile [1], compared to +0.17 V vs SCE for the widely used benchmark acceptor TCNQ [2]. This highly positive potential indicates that TCNE is significantly easier to reduce, allowing it to spontaneously form stable radical anions and deep charge-transfer complexes with a broader spectrum of electron donors.

Evidence DimensionFirst reduction potential (E1/2)
Target Compound Data+0.24 V vs SCE
Comparator Or BaselineTCNQ (+0.17 V vs SCE)
Quantified Difference+0.07 V more positive (easier to reduce)
ConditionsAcetonitrile solvent, vs Saturated Calomel Electrode (SCE)

Procurement of TCNE over TCNQ is critical when formulating charge-transfer salts with weaker donors or when maximizing the p-doping efficiency in organic semiconductors.

Adiabatic EA
Head-to-head
3.16 ± 0.02 eV
Supports high-precision charge-transfer modeling
Measured via gas-phase photoelectron spectroscopy

Rapid Diels-Alder Reactivity

In synthetic applications, TCNE acts as an exceptionally reactive dienophile due to its extreme electron deficiency. Kinetic studies demonstrate that TCNE reacts with sterically hindered dienes, such as 9,10-dimethylanthracene, nearly instantaneously at room temperature without catalysts [1]. In contrast, standard dienophiles like maleic anhydride exhibit reaction rates that are orders of magnitude slower, often requiring elevated temperatures or strong Lewis acid catalysts to achieve practical yields. The cycloaddition reactivity of TCNE is estimated to be up to 10^12 times faster than baseline alkenes like ethylene [2].

Evidence DimensionDiels-Alder reaction rate and conditions
Target Compound DataInstantaneous quantitative yield at room temperature (uncatalyzed)
Comparator Or BaselineMaleic anhydride (requires heat or Lewis acid catalysis)
Quantified DifferenceOrders of magnitude faster reaction rate; up to 10^12 times faster than ethylene
ConditionsUncatalyzed cycloaddition with sterically hindered dienes (e.g., 9,10-dimethylanthracene)

Essential for synthesizing complex bicyclic scaffolds from sensitive dienes that would degrade under the harsh thermal conditions required by maleic anhydride.

Ered vs. TCNQ
Head-to-head
–0.32 V vs. Fc⁺/Fc
Reported 70 mV shift in thermodynamic driving force
TCNQ exhibits –0.25 V under identical conditions

Room-Temperature Organic Magnets

TCNE is the critical precursor for the synthesis of vanadium tetracyanoethylene (V[TCNE]x), a benchmark organic-based ferrimagnet. Unlike typical molecule-based magnets such as [Cp*2Fe][TCNE] which exhibit a Curie temperature (Tc) of only 4.8 K [2], V[TCNE]x synthesized via chemical vapor deposition achieves a Tc exceeding 400 K, and up to 600 K under optimized conditions [1]. This exceptional thermal stability of the magnetic phase is uniquely dependent on the structural coordination and spin coupling provided by the TCNE ligand network.

Evidence DimensionCurie temperature (Tc) of derived magnetic materials
Target Compound DataTc > 400 K (up to 600 K for V[TCNE]x)
Comparator Or BaselineStandard molecule-based magnets (e.g., [Cp*2Fe][TCNE] with Tc = 4.8 K)
Quantified Difference>395 K higher Curie temperature
ConditionsChemical vapor deposition (CVD) or solution-processed thin films

Makes TCNE the mandatory precursor for developing organic spintronic devices and ultra-low loss magnetic resonance components that must operate at or above room temperature.

Lab Preparation
Method context
55–62% Yield
Supports reproducible lab-scale synthesis via Cu dehalogenation
SeO₂ route yields up to 54%; avoids halogenated reagents
CT Complexes
Class-level
K spans orders of magnitude
Benchmark acceptor for donor screening across 89 hydrocarbons
Systematic selectivity differences vs. TCNQ reported
[2+2] Cycloaddition
Reported
High regioselectivity
Streamlines D-A chromophore synthesis via TCBD formation
Reaction proceeds under mild conditions with good reported yields
Polymerization
Class-level
High MW copolymers
Enables alternating copolymer access via ring-opening pathway
Reactivity not observed with chloranil or trinitrobenzene

p-Dopant in Organic Electronics

Due to its highly positive reduction potential (+0.24 V vs SCE), TCNE is the right choice for p-doping organic semiconductors and hole-transport layers in OLEDs and photovoltaics, particularly when weaker electron donors fail to form stable charge-transfer complexes with TCNQ [1].

Room-Temperature Spintronics Precursor

TCNE is strictly required for the chemical vapor deposition (CVD) of V[TCNE]x thin films. Its unique coordination chemistry enables the formation of ferrimagnetic materials with a Curie temperature >400 K, making it indispensable for room-temperature magnon-based quantum systems and ultra-low loss magnetic resonance devices [2].

Transient Diene Trapping

In complex organic synthesis, TCNE is the preferred dienophile for trapping highly reactive, transient, or sterically hindered dienes. Its ability to react instantaneously at room temperature prevents the thermal degradation of sensitive substrates, a common failure point when using slower alternatives like maleic anhydride [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Molecule-based magnets and CT salts
Compact planar geometry and reduction potential
Magnetic ordering temperature and intermolecular coupling
DSSC and nonlinear optical chromophores
Regioselective [2+2] cycloaddition reactivity
Photovoltaic conversion efficiency and energy level alignment
Functional dyes and electroluminescent materials
Tricyanovinylation of aromatic amines
Light-fastness and charge injection/transport properties
Alternating copolymers and advanced coatings
Cyclobutane adduct formation and ring-opening initiation
Molecular weight distribution and precise monomer sequence

XLogP3

-0.2

Melting Point

199.0 °C

UNII

C592309ECU

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (11.36%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

670-54-2

Wikipedia

Tetracyanoethylene

General Manufacturing Information

1,1,2,2-Ethenetetracarbonitrile: ACTIVE

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